![molecular formula C15H19NO4 B7589367 2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid](/img/structure/B7589367.png)
2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid, also known as MPB or MPB-PEA, is a compound that has gained attention in the scientific community due to its potential applications in various fields. MPB is a derivative of benzoic acid and has been synthesized using different methods.
Wirkmechanismus
2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid acts as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the metabolism of endocannabinoids. By inhibiting FAAH, 2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid increases the levels of endocannabinoids in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective properties. It has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid in lab experiments is its ability to inhibit FAAH, which can lead to increased levels of endocannabinoids in the body. However, one limitation is the need for further research to determine the optimal dosage and duration of treatment.
Zukünftige Richtungen
For research on 2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid include studying its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and multiple sclerosis. Additionally, further research is needed to determine the optimal dosage and duration of treatment for 2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid and to investigate its potential side effects.
Conclusion:
In conclusion, 2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid is a compound that has gained attention in the scientific community due to its potential applications in various fields. 2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid has been synthesized using different methods and has been studied for its potential use as an anticancer agent and neuroprotective agent. 2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid acts as an inhibitor of FAAH, leading to increased levels of endocannabinoids in the body and various physiological effects. While there are advantages to using 2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid in lab experiments, further research is needed to determine its optimal dosage and duration of treatment and to investigate its potential side effects.
Synthesemethoden
2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid can be synthesized using different methods, including the reaction of 2-methyl-4-nitrobenzoic acid with oxolane-2-carboxylic acid followed by reduction with hydrogen gas. Another method involves the reaction of 2-methyl-4-nitrobenzoic acid with oxolane-2-carboxylic acid in the presence of a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid has been studied for its potential applications in various fields, including drug discovery, cancer research, and neuroscience. 2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid has been shown to have anticancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use as a neuroprotective agent and has been shown to improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
2-methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-10-9-11(4-6-13(10)15(18)19)16-14(17)7-5-12-3-2-8-20-12/h4,6,9,12H,2-3,5,7-8H2,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPXWFWSZPXBFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCC2CCCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.